molecular formula C7H7ClO3S B1212957 4-Methoxybenzenesulfonyl chloride CAS No. 98-68-0

4-Methoxybenzenesulfonyl chloride

Cat. No. B1212957
CAS RN: 98-68-0
M. Wt: 206.65 g/mol
InChI Key: DTJVECUKADWGMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives from 4-Methoxybenzenesulfonyl chloride involves its reaction with primary amines, leading to the formation of sulfonamides. For example, a study detailed the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease, starting from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution (Abbasi et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of compounds derived from 4-Methoxybenzenesulfonyl chloride, such as N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, reveals a V-shaped conformation with a dihedral angle between the benzene rings. The analysis includes intramolecular interactions and hydrogen bonding patterns contributing to its stability (Kobkeatthawin et al., 2013).

Chemical Reactions and Properties

4-Methoxybenzenesulfonyl chloride participates in various chemical reactions, including the synthesis of secondary amines from primary amines through sulfonamide intermediates. Its reactivity is exploited in the synthesis of complex molecules with potential biological activities (Kurosawa et al., 2003).

Physical Properties Analysis

The physical properties of 4-Methoxybenzenesulfonyl chloride and its derivatives can be deduced from their molecular structure, including melting points, solubility in various solvents, and crystal structure. These properties are crucial for understanding their behavior in chemical reactions and potential applications.

Chemical Properties Analysis

The chemical properties of 4-Methoxybenzenesulfonyl chloride derivatives, such as reactivity, stability, and interactions with various reagents, are essential for their application in synthesis. Studies on vibrational spectroscopic analysis, HOMO-LUMO studies, and non-linear optical (NLO) properties of derivatives like 4-Cyano-2-methoxybenzenesulfonyl Chloride provide insights into their chemical significance and applications (Nagarajan & Krishnakumar, 2018).

Scientific Research Applications

  • Versatile Sulfonating Agent :

    • It is widely used as a versatile sulfonating agent, particularly useful in the preparation of sulfonamides and as an N-protecting group (Raheja & Johnson, 2001).
  • Spectroscopic and Theoretical Studies :

    • 4-Methoxybenzenesulfonyl chloride and its derivatives, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, are subjects of extensive spectroscopic and theoretical studies. These studies focus on their spectroscopic properties and chemical significance, particularly in understanding the electronic properties like HOMO and LUMO energy gaps (Nagarajan & Krishnakumar, 2018).
  • Kinetics in Mixed Systems :

    • The kinetics of its hydrolysis have been studied in mixed systems involving surfactants and cyclodextrin derivatives, providing insights into the interaction dynamics of these systems (García‐Río et al., 2007).
  • Labeling Reagent in Chromatography :

    • Used as a labeling reagent in chromatography for the detection of specific compounds, demonstrating its utility in analytical chemistry (Wang et al., 2010).
  • Activating Hydroxyl Groups :

    • Found to be effective in activating hydroxyl groups for the covalent attachment of biologicals to solid supports, underscoring its importance in bioconjugation techniques (Chang et al., 1992).
  • Synthesis of Derivatives :

    • Utilized in the synthesis of various derivatives, such as indazole and sulfonamide derivatives, demonstrating its versatility in organic synthesis (Kouakou et al., 2015).

Safety And Hazards

4-Methoxybenzenesulfonyl chloride causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to avoid breathing dusts or mists, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJVECUKADWGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243364
Record name 4-Methoxybenzenesulphonyl chloride
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Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzenesulfonyl chloride

CAS RN

98-68-0
Record name 4-Methoxybenzenesulfonyl chloride
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Record name 4-Methoxybenzenesulphonyl chloride
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Record name 4-Methoxybenzenesulfonyl chloride
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Record name 4-Methoxybenzenesulphonyl chloride
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Record name 4-methoxybenzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

108 grams of anisole (1.0 mol) was added to 700 ml of CH2Cl2 in a one-liter round bottom flask and cooled to 0°-5° C. While using ice-bath cooling to maintain the temperature below 10° C., 280 grams of chlorosulfonic acid (1.5 mol) was added dropwise with magnetic stirring over a 4 hour period. The solution was then carefully poured over ice (1500 grams) and the organic layer collected. The solution was washed in the cold 10% NaHCO3, and the organic layer collected, then dried over MgSO4 and filtered. The solvent was removed in a rotary evaporator under aspirator vacuum and crude 4-methoxy- benzenesulfonylchloride (72% yield) was obtained as a red oil in a sufficient state of purity to permit its use without further purification.
Quantity
108 g
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reactant
Reaction Step One
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700 mL
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solvent
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280 g
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reactant
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[Compound]
Name
ice
Quantity
1500 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

With stirring 51.5 g (0.525 m) of 100 percent sulfuric acid was added to a mixture of 54.0 g (0.5 m) of anisole and 46.0 ml (0.5 m) of phosphorus oxychloride maintaining a temperature of less than 5° C. by means of an ice-water bath. The ice-water bath was removed and the reaction mixture was allowed to warm to approximately 29° C. over approximately ninety minutes. Over approximately twenty minutes, the reaction mixture was heated to about 95° C. and maintained approximately two hours. After cooling the reaction mixture was poured slowly into a mixture of 501.0 g ice, 250.0 ml water and 31.0 g of sodium chloride keeping the temperature under 11° C. The resulting solid was collected by filtration, washed three times, each with 50.0 ml of ice water and dried to obtain 103.25 g of 4-methoxybenzenesulfonyl chloride, a pink-white solid. The nuclear magnetic resonance spectrum was in accord with the assigned structures.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

With stirring, 51.5 g (0.525 m) of 100 percent sulfuric acid was added to a mixture of 54.0 g (0.5 m) of anisole and 46.0 ml (0.5 m) of phosphorus oxychloride allowing the temperature to rise to approximately 45° C. during the addition. While attempting to maintain approximately 45° C. the temperature slowly rose to approximately 53° C. after about two hours. After stirring overnight at ambient temperature, 6.0 g of sodium chloride was added and the resulting mixture was heated to and maintained at approximately 90° for about four hours. The reaction mixture was cooled and poured onto a mixture of 500.0 g ice, 250.0 ml of water and 30.0 g of sodium chloride. The solid which formed was collected by filtration, washed with cold water and dried to obtain 96.5 g of 4-methoxybenzenesulfonyl chloride a gray-white solid. The nuclear magnetic resonance spectrum was in accord with the desired product.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
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46 mL
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reactant
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6 g
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reactant
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[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
566
Citations
AD Asandei, G Saha - Polym. Prepr, 2007 - researchgate.net
… to initiate styrene LRP using 4-methoxybenzenesulfonyl chloride as a model halide initiator. … from activated halides such as 4-methoxybenzenesulfonyl chloride. The investigation of the …
Number of citations: 41 www.researchgate.net
Q Li, H Ma, Y Zhang, K Feng, P Yang, J Li… - Journal of Liquid …, 2018 - Taylor & Francis
… Effect of the molar ratio of 4-methoxybenzenesulfonyl chloride (MOBS-Cl) to 2-bromoethylamine hydrobromide (BEA) on target peak area. Standard solutions of BEA were controlled at …
Number of citations: 2 www.tandfonline.com
LM Betts, NC Tam, SMH Kabir… - Australian journal of …, 2006 - CSIRO Publishing
… 4-Methoxybenzenesulfonyl chloride (0.96 g, 4.6 mmol) was added over 15 min. The … 4-Methoxybenzenesulfonyl chloride (1.0 g, 4.9 mmol) was added in small portions over 10 min. The …
Number of citations: 34 www.publish.csiro.au
F Liu, VJ Majo, J Prabhakaran, MS Milak… - Bioorganic & medicinal …, 2011 - Elsevier
… The crude product was treated with excess of chlorosulfonic acid to give the key intermediate 3-(4-trichloroacetylpiperazin-1-yl)-4-methoxybenzenesulfonyl chloride (3) in 77% overall …
Number of citations: 16 www.sciencedirect.com
T Kobkeatthawin, S Chantrapromma… - … Section E: Structure …, 2013 - scripts.iucr.org
… The title compound, C 15 H 15 NO 4 S, was obtained by the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride. The dihedral angle between the benzene …
Number of citations: 2 scripts.iucr.org
S Chantrapromma, P Rodwatcharapiban… - … Section E: Structure …, 2006 - scripts.iucr.org
… Silver(I) 4-methoxybenzenesulfonate (Compound B) was prepared by mixing a solution (1:2:1 molar ratio) of 4-methoxybenzenesulfonyl chloride (2.48 g, 12 mmol), sodium hydroxide (…
Number of citations: 2 scripts.iucr.org
B Barboiu, V Percec - Macromolecules, 2001 - ACS Publications
… Figure 9 MALDI-TOF analysis of a PAN obtained by Cu 2 O/bpy catalyzed living radical polymerization initiated with 4-methoxybenzenesulfonyl chloride. Four distinct series of peaks (A, …
Number of citations: 124 pubs.acs.org
VZ Rodrigues, S Swamy… - Journal of Applicable …, 2015 - academia.edu
… of the general formula, (4-OCH3) C6H4SO2NH-C6H4(iX) [where iX = H (1), 4-OCH3 (2) & 4-Cl (3)], by the reaction between 4methoxybenzenesulfonyl chloride and different substituted …
Number of citations: 3 www.academia.edu
HH Takimoto, GC Denault - The Journal of Organic Chemistry, 1964 - ACS Publications
… ported that 3,5-dimethyl-4-methoxybenzenesulfonyl chloride is a yellow oil and the sulfonamide … A mixture of 3,5-dimethyl-4-methoxybenzenesulfonyl chloride (2.35 g.), sodium bisulfite (…
Number of citations: 5 pubs.acs.org
K Chanawanno, S Chantrapromma… - Lat. Am. J …, 2010 - researchgate.net
… Compounds 6, 7 and 8 were synthesized by the same method but replacing the 4-methoxybenzenesulfonyl chloride with the 4-fluorobenzenesulfonyl chloride, 4chlorobenzenesulfonyl …
Number of citations: 6 www.researchgate.net

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